1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmacology. It is classified under the category of benzazepines, which are nitrogen-containing heterocycles that exhibit various biological activities, particularly in the central nervous system.
This compound is recognized by its IUPAC name, which reflects its complex structure involving a tetrahydro-benzazepine moiety. It is typically synthesized in laboratory settings for research purposes and is available from various chemical suppliers, including Fujifilm Wako Pure Chemical Corporation and PubChem databases .
The synthesis of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride generally involves multi-step organic reactions. The primary methods include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor progress and confirm product identity.
The molecular formula of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride is C13H16ClN. Its structure features a benzazepine ring fused with a ketone group at one end and a hydrochloride moiety.
The compound can undergo various chemical reactions typical for amines and ketones:
The mechanism of action for 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride primarily relates to its interaction with neurotransmitter systems. It is hypothesized to act on dopamine receptors due to structural similarities with other known dopaminergic agents.
The physical properties include:
Chemical properties encompass stability under various conditions:
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride has several applications in scientific research:
The synthesis of the 3-benzazepine core, essential for generating 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride, has been revolutionized by multicomponent reactions (MCRs). A prominent approach involves the Ugi/reductive Heck sequence, enabling efficient scaffold diversification. This method combines readily available 3-substituted propiolic acids, 2-bromophenethylamines, aldehydes, and isocyanides in a single Ugi step, forming propargylamide precursors. Subsequent palladium-catalyzed reductive Heck cyclization yields highly substituted 3-benzazepines. Key advantages include:
Table 1: Ugi/Reductive Heck Synthesis of 3-Benzazepines
Aldehyde Component | Isocyanide Component | Cyclization Yield (%) | Key Product Substituents |
---|---|---|---|
Benzaldehyde | tert-Butyl isocyanide | 82 | C1-Ph, N3-tBu |
p-Anisaldehyde | Cyclohexyl isocyanide | 78 | C1-(4-OMe-Ph), N3-Cy |
Isobutyraldehyde | Benzyl isocyanide | 85 | C1-iPr, N3-Bn |
This method provides a 15–20% higher yield compared to traditional intramolecular Heck approaches and enables access to derivatives bearing ketone functionalities analogous to the target compound’s acetyl group [2].
The stereochemistry of 3-benzazepines profoundly influences their biological activity and physicochemical properties. Key stereochemical features include:
The target compound’s acetyl group at C7 may adopt s-cis or s-trans conformations influencing hydrogen-bonding networks in crystalline hydrochloride salts. X-ray crystallography of analogues like SCH23390 hydrochloride reveals chair-like ring conformations with equatorial aryl substituents [1] [8].
Critical intermediates ensure efficient assembly of the benzazepine core and ketone functionality:
Table 2: Key Intermediates in Benzazepine Synthesis
Intermediate | Role | Characteristic | Handling Considerations |
---|---|---|---|
Ugi propargylamide (e.g., 7a–g) | Scaffold diversification | Stable crystalline solids | Store under N₂; light-sensitive |
Vinylpalladium species | Cyclization precursor | Not isolated; reduced in situ | Requires anaerobic conditions |
N-Boc-3-benzazepine | Amine protection for acylation | Oil/low-melting solid | Acid-sensitive |
Converting the free base to hydrochloride salt enhances stability, crystallinity, and bioavailability. Key optimization parameters include:
Table 3: Hydrochloride Salt Optimization Criteria
Parameter | Target | Risk if Suboptimal | Mitigation Strategy |
---|---|---|---|
Stoichiometry | 1:1 (base:HCl) | Hydrate formation; variable purity | Titration with HCl in iPrOH |
Crystallinity | > 90% crystallinity | Poor flow; stability issues | Anti-solvent addition rate control |
Residual solvents | ICH Class 3 limits | Toxicity; crystallization failure | Azeotropic distillation with toluene |
Hygroscopicity | < 0.5% water uptake (25°C/60% RH) | Processing difficulties | Packaging with desiccants |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0